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CAS No.: 874101-00-5

Cat. No.: S548771

Chemical and Biological Profile

R04987655, also known as CH4987655, is an oral, selective inhibitor of MEK (mitogen-activated
protein/extracellular signal-regulated kinase). MEK is a key enzyme within the MAPK (Mitogen-Activated
Protein Kinase) signaling pathway, which is frequently dysregulated in many cancers. By targeting this

pathway, RO4987655 aims to disrupt uncontrolled cell proliferation and survival signals in tumor cells [1]

[2].

Clinical Trial Summaries and Maximum Tolerated Dose
(MTD)

Two primary Phase I dose-escalation studies have established the safety and tolerability profile of

RO04987655, defining the MTD in different patient populations.

Table 1: Summary of Phase I Clinical Trial Findings for RO4987655
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. International Patient Population Japanese Patient Population [2]
Trial Parameter
[1] [3]
MTD (Total Daily Dose) 17.0 mg (8.5 mg BID) 8.0 mg (4.0 mg BID)
Dose-Limiting Blurred vision (n=1); Elevated Grade 3 Elevated CPK (4 DLTs
Toxicities (DLTS) creatine phosphokinase (CPK) across 10 mg/day and 13 mg/day
(n=3) cohorts)
Most Frequent Adverse  Rash-related toxicity (91.8%); Dermatitis acneiform; CPK
Events (AEs) Gastrointestinal disorders (69.4%) elevation; Eye disorders
Recommended Dosing Twice Daily (BID) Twice Daily (BID)

Schedule

Pharmacokinetics (PK) and Pharmacodynamics (PD)
Profile

The pharmacokinetic and pharmacodynamic properties of RO4987655 were characterized in both clinical

studies, providing insights into its behavior in the human body.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of RO4987655

Property International Study Findings [1] Japanese Study Findings [2]
PK: Half-life (t1/2) Approximately 4 hours 14.0 to 24.4 hours

PK: Dose Exhibited dose linearity Appeared to increase in a dose-
Proportionality proportional manner

PK: Steady-State Information not specified in abstract Reached by Cycle 1, Day 8 (240 hours)

PD: Target High (mean 75%) and sustained Increased in a dose-dependent manner;
Inhibition suppression of pERK in PBMCs at assessed by pERK inhibition in PBMCs
MTD
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Property International Study Findings [1] Japanese Study Findings [2]
PD: Biomarker Reduction in FDG uptake by PET in pERK inhibition in Peripheral Blood
79.4% of patients at day 15 Mononuclear Cells (PBMCs)

Antitumor Activity

Preliminary evidence of antitumor activity was observed in these early-phase trials. In the international
study, 21.1% of evaluable patients derived clinical benefit, which included two partial responses (one
confirmed and one unconfirmed) [1]. In the Japanese study, one patient with esophageal cancer achieved a
confirmed partial response, and seven patients demonstrated stable disease, as evidenced by a
progression-free survival exceeding 16 weeks [2]. This promising activity warranted further investigation

in populations with specific tumor mutations.

Experimental Protocols

Protocol: Phase | Dose-Escalation Study Design

This protocol outlines the standard design used to determine the MTD and characterize the initial safety and
PK/PD profile of RO4987655.

¢ Objective: To assess the safety, tolerability, PK, and PD of orally administered RO4987655 in
patients with advanced solid tumors and to determine the MTD and DLTs.
¢ Patient Population: Adults with advanced, treatment-refractory solid tumors.
¢ Study Design: Non-randomized, open-label, dose-escalation using a "3 + 3" design. In this model,
three patients are enrolled per dose cohort. If no DLT is observed, dosing escalates for the next
cohort. If one DLT occurs, the cohort is expanded to three more patients. The MTD is defined as the
dose level below which =2 patients experience a DLT [2] [3].
¢ Dosing Schedule:
o Cycle 0: A single oral dose of RO4987655 is administered for initial PK profiling.
o Subsequent Cycles: Continuous dosing on a 28-day cycle schedule, either Once Daily (QD)
or Twice Daily (BID), with total daily doses escalating according to the protocol [2] [3].
e Endpoint Assessments:

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.sciencedirect.com/science/article/pii/S092375342033009X
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.sciencedirect.com/science/article/pii/S092375342033009X
https://www.smolecule.com/products/s548771?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Safety: Continuous monitoring of Adverse Events (AESs), serial laboratory tests (including CPK),
ECGs, and physical examinations. DLTs are typically assessed during the first cycle.

o Pharmacokinetics: Intensive blood sampling at predetermined times after the single dose in
Cycle 0 and during multiple doses in Cycle 1 to measure drug concentration and calculate
parameters like half-life and exposure.

o Pharmacodynamics: Peripheral blood mononuclear cells (PBMCs) are collected at baseline
and post-treatment to measure inhibition of ERK phosphorylation (pERK), a direct marker of
MEK pathway inhibition [1] [2].

o Tumor Response: Tumor imaging (e.g., CT scans) performed at baseline and periodically
thereafter, with response evaluated using standardized criteria like RECIST 1.0 [2] [3].

Protocol: Assessment of MEK Pathway Inhibition in PBMCs

This detailed methodology describes the key PD assay used to confirm R0O4987655's biological activity.

e Sample Collection: Collect peripheral blood samples from patients pre-dose and at specified
timepoints post-dose.

e PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-
Paque).

¢ Cell Lysis and Protein Extraction: Lyse the isolated PBMCs to extract total protein.

e Phospho-ERK Analysis: Quantify the levels of phosphorylated ERK (pERK) and total ERK protein in
the extracts. This can be done using techniques such as enzyme-linked immunosorbent assay
(ELISA) or Western blotting.

o Data Calculation: Express the results as the ratio of pERK to total ERK. The percentage inhibition of
pPERK by RO4987655 is calculated by comparing post-treatment ratios to the pre-treatment (baseline)
ratio for each patient [1] [2].

Signaling Pathway and Mechanistic Visualization

The following diagram illustrates the targeted MAPK pathway and the mechanistic role of RO4987655. The

DOT script below can be processed by Graphviz to generate the pathway visualization.

Diagram 1: Mechanism of Action of RO4987655 in the MAPK Signaling Pathway. The diagram shows the
core components of the MAPK pathway. RO4987655 specifically binds to and inhibits the MEK kinase,

thereby preventing it from phosphorylating and activating ERK. This inhibition blocks the downstream

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.sciencedirect.com/science/article/pii/S092375342033009X
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22767668/
https://pubmed.ncbi.nlm.nih.gov/25809858/
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://www.smolecule.com/products/s548771?utm_src=pdf-body
https://www.smolecule.com/products/s548771?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

signal that promotes gene expression for cell proliferation and survival, which is often hyperactive in cancer
cells [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [RO4987655 (CH4987655) Application Notes and Protocols:
Maximum Tolerated Dose and Clinical Pharmacology]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548771#ro4987655-maximume-tolerated-dose-mtd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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